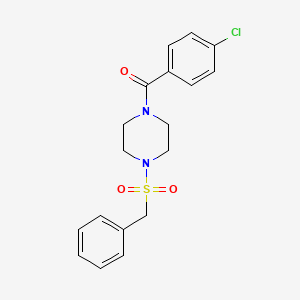
1-(4-Chlorobenzoyl)-4-phenylmethanesulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of piperazine derivatives, followed by the introduction of benzylsulfonyl and chlorophenyl groups under controlled reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, benzyl halides, and chlorophenyl ketones. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or phase-transfer agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, alcohols, and substituted benzyl or chlorophenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
In the medical field, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE include:
- 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
- 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
- 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
Uniqueness
The uniqueness of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.
Propriétés
Formule moléculaire |
C18H19ClN2O3S |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
(4-benzylsulfonylpiperazin-1-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C18H19ClN2O3S/c19-17-8-6-16(7-9-17)18(22)20-10-12-21(13-11-20)25(23,24)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Clé InChI |
KCVTXPBBOGNYOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)
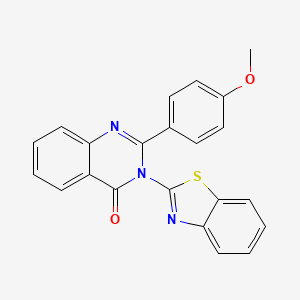
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)
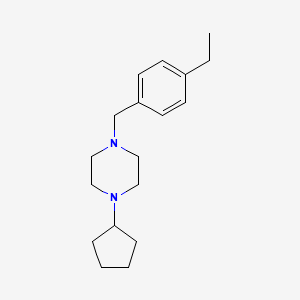
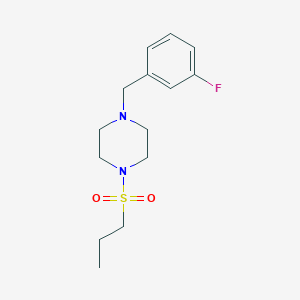
![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B10884513.png)
![3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B10884514.png)
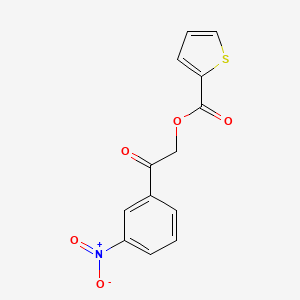
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B10884522.png)
![ethyl 2-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10884535.png)
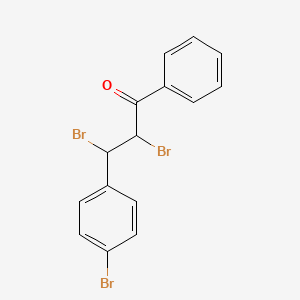
![(2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10884553.png)
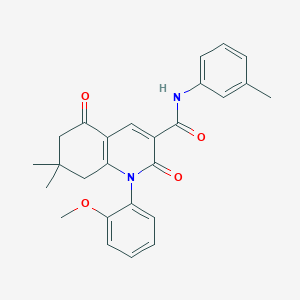
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10884570.png)
